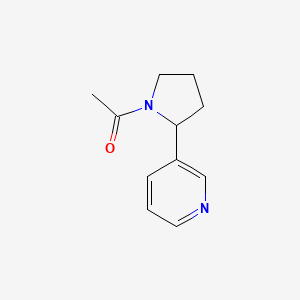

Nornicotine, N-acetyl

Descripción general

Descripción

“Nornicotine, N-acetyl” is a compound derived from Nornicotine . Nornicotine is an alkaloid found in various plants including Nicotiana, the tobacco plant . It is chemically similar to nicotine, but does not contain a methyl group . It is a precursor to the carcinogen N-nitrosonornicotine that is produced during the curing and processing of tobacco .

Synthesis Analysis

There are several routes for the synthesis of nornicotine. One route is the demethylation of nicotine, which can be accomplished by reaction with silver oxide . Another route is the partial reduction of 3-myosmine, which can be accomplished by standard catalytic hydrogenation conditions using palladium as a catalyst or with sodium borohydride . This reaction gives the racemic product .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H14N2O . Its molecular weight is 190.2417 . The IUPAC Standard InChI is InChI=1S/C11H14N2O/c1-9(14)13-7-3-5-11(13)10-4-2-6-12-8-10/h2,4,6,8,11H,3,5,7H2,1H3 .

Chemical Reactions Analysis

Nornicotine has been shown to possess high affinity for alpha-6 and alpha-7 subunits of nAChRs . It also inhibits DAT in striatum via nAChR and releases dopamine in rats .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 190.2417 . The IUPAC Standard InChI is InChI=1S/C11H14N2O/c1-9(14)13-7-3-5-11(13)10-4-2-6-12-8-10/h2,4,6,8,11H,3,5,7H2,1H3 .

Aplicaciones Científicas De Investigación

Pharmacological Activity and Potential Therapeutic Uses

Nornicotine, a significant component in tobacco and a minor systemic metabolite of nicotine, exhibits pharmacological activity on neuronal nicotinic acetylcholine receptor (nAChR) subtypes. This suggests potential therapeutic applications, particularly since α7-type nAChRs are responsive to nornicotine and are potential targets for treating Alzheimer’s disease, schizophrenia, and possibly other pathologies (Papke, Dwoskin, & Crooks, 2007).

Conversion in Nicotiana Tabacum and Carcinogenic Concerns

Nornicotine production and accumulation in tobacco are noteworthy because it serves as the precursor in the synthesis of the carcinogen N'-nitrosonornicotine (NNN) during curing and processing of tobacco. The enzyme CYP82E4 mediates the conversion of nicotine to nornicotine in Nicotiana tabacum, which is significant for efforts to minimize nornicotine levels and thereby NNN formation in tobacco products (Siminszky, Gavilano, Bowen, & Dewey, 2005).

Role in Organocatalysis

The [Ru(bpy)2(nornicotine)2]2+ complex, which includes nornicotine, acts as an efficient catalyst for the aldol reaction in a buffered aqueous solution. This demonstrates nornicotine's potential role in metal-mediated organocatalysis, with implications for both synthetic chemistry and possible biological processes (Guzmán Ríos et al., 2022).

Impact on Neurobiology and Potential in Drug Discovery

Nornicotine's interaction with insect nicotinic acetylcholine receptors, as demonstrated in studies with cockroach neurons, provides insights into its neurobiological effects and potential implications for drug discovery, particularly in the context of developing insecticides or studying nicotinic receptor function (Calas-List, List, & Thany, 2012).

Mecanismo De Acción

Nornicotine acts as an agonist at nicotinic acetylcholine receptors . It dramatically stimulates neurons and ultimately blocks synaptic transmission . Nornicotine’s potency and efficacy differ by several folds, but it has been shown that peak currents caused by nornicotine acting at α7 nAChR are equal to those of acetylcholine .

Propiedades

IUPAC Name |

1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-9(14)13-7-3-5-11(13)10-4-2-6-12-8-10/h2,4,6,8,11H,3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSABMTSCLQGWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

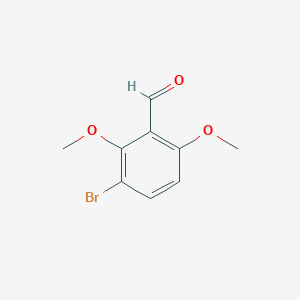

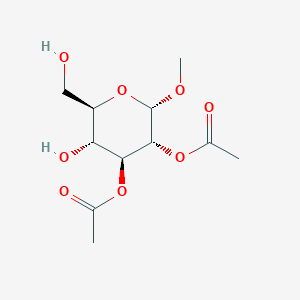

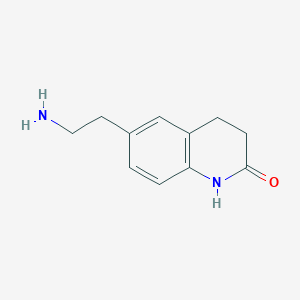

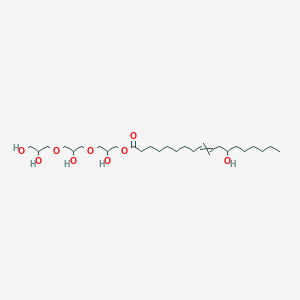

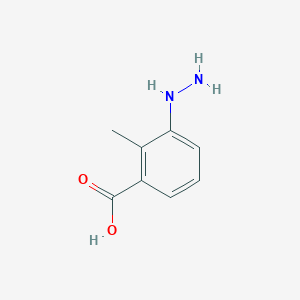

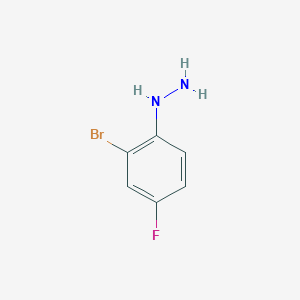

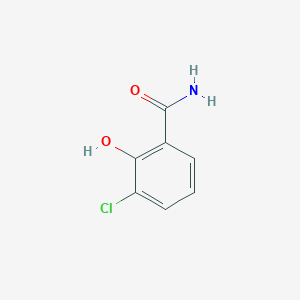

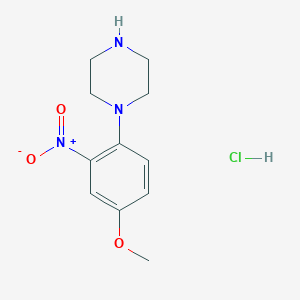

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B3258045.png)